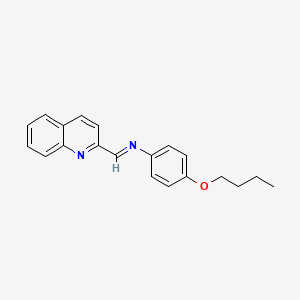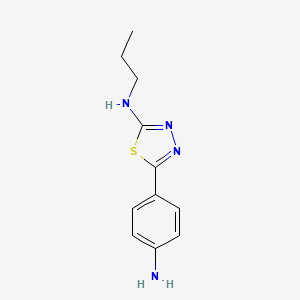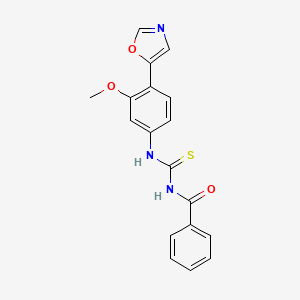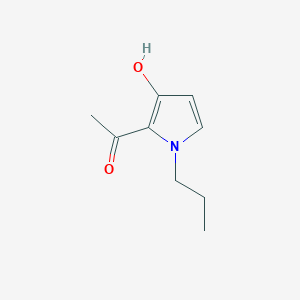
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring and a cyclohexanone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate typically involves the reaction of 2,5-dioxopyrrolidin-3-yl acetic acid with a cyclohexanone derivative under specific conditions. The reaction often requires the use of a solvent such as dichloromethane (DCM) and a catalyst like potassium hydroxide (KOH) to facilitate the process . The reaction is carried out at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted acetates
Scientific Research Applications
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares a similar pyrrolidinone structure and exhibits comparable biological activities.
2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: Another compound with a pyrrolidinone ring, used in similar research applications.
Uniqueness
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is unique due to its combination of a pyrrolidinone ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
| 6953-00-0 | |
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
[3-[2-(2,5-dioxopyrrolidin-3-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)12(18)4-8-5-13(19)15-14(8)20/h8-10H,2-6H2,1H3,(H,15,19,20) |
InChI Key |
IZGKEBQAWJRTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)

![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)





![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)



